Compound Description: Lorazepam is a benzodiazepine medication used to treat anxiety, insomnia, seizures, and alcohol withdrawal. It acts by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. []
Relevance: Although lorazepam does not share a direct structural resemblance to 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, the paper discussing lorazepam focuses on the occupancy of benzodiazepine binding sites on GABA A receptors. [] Understanding the interactions of different compounds with these receptors could be relevant for studying the potential effects of the target compound on the GABAergic system.
Compound Description: [3H]Flumazenil is a radioligand used in research to study the binding of benzodiazepines to GABA A receptors. It is a high-affinity antagonist at the benzodiazepine binding site. []
Relevance: Similar to lorazepam, [3H]flumazenil is relevant due to its interaction with GABA A receptors, allowing for the study of benzodiazepine binding site occupancy, which could offer insights into the potential interaction of 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide with these receptors. []
Compound Description: This compound is a hydrazinecarbothioamide derivative studied for its potential antimicrobial activity. []
Relevance: This compound shares significant structural similarities with 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, particularly the presence of a piperidine ring and fluorine substitution on aromatic rings. [] This structural resemblance suggests potential overlap in their biological activity or mechanisms of action.
Compound Description: TAK-915 is a selective inhibitor of phosphodiesterase 2A (PDE2A), under investigation for the treatment of cognitive impairment in neuropsychiatric and neurodegenerative disorders. []
Relevance: This compound demonstrates the therapeutic potential of targeting specific enzymes like PDE2A. While structurally different from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, it highlights the importance of exploring the target compound's potential interactions with various enzymes, including PDEs. []
Compound Description: Compound 20 is a novel, potent, and selective PDE2A inhibitor discovered during the search for structurally distinct PDE2A inhibitors. It has demonstrated the ability to enhance cognitive performance in preclinical studies. []
Relevance: Like TAK-915, Compound 20 reinforces the therapeutic relevance of PDE2A inhibition. It further emphasizes the need to investigate the potential of 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide as a PDE2A inhibitor or its interaction with other PDE families. []
Compound Description: 2N1HIA is a compound that has shown inhibitory effects on osteoclast differentiation by suppressing the expression of cathepsin K, a critical protease for bone resorption. []
Relevance: This compound, although structurally distinct from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, highlights the potential for compounds with fluorine-substituted aromatic rings to influence biological processes, including bone resorption. This suggests exploring the target compound's impact on similar pathways or targets. []
Compound Description: This compound is a fluoro-substituted indole derivative whose crystal structure has been determined. []
Relevance: This compound shares structural features with 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, including a fluorine-substituted aromatic ring and a benzyl group. Comparing their structural details could provide insights into the conformational preferences and potential biological activities of the target compound. []
Compound Description: This compound is a quinoline derivative with a complex structure containing various substituents, including a cyclopropyl group, fluorine, and a piperazine ring. Its antifungal and antibacterial activities have been studied. []
Relevance: Although the structure of this compound is quite complex compared to 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, the presence of a piperazine ring and fluorine substituents suggests a potential connection in terms of their biological targets or activities. []
Compound Description: This compound belongs to the quinolone class of antibacterial agents. It features a cyclopropyl group, fluorine, and a bicyclic diaza system. []
Relevance: This compound, being a quinolone derivative with a fluorine substituent and a cyclopropyl group, shares some structural characteristics with 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide. [] Studying its antibacterial activity and mechanism of action could provide valuable insights into the potential biological effects of the target compound.
Compound Description: This compound is a thiazolopyrimidine derivative with fluorine-substituted benzene rings. Its crystal structure reveals specific dihedral angles and conformations. []
Relevance: This compound demonstrates the impact of fluorine substitution on the conformation and crystal packing of heterocyclic compounds. Although structurally different from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, it emphasizes the importance of understanding the influence of fluorine substitution on the target compound's structural properties. []
Compound Description: This compound is a pyridazine derivative with anticancer activity. It is investigated in combination with a MEK inhibitor for enhanced therapeutic effects. []
Relevance: This compound shares some structural features with 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, including a piperidine ring and an aromatic nitrile substituent. This suggests potential overlap in their biological targets or pathways, particularly related to cancer. []
Compound Description: This compound is a MEK inhibitor used in combination with the pyridazine derivative described above for potential anticancer therapy. []
Relevance: This compound, while structurally different from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, highlights the importance of exploring combination therapies. This suggests investigating the potential synergistic effects of the target compound when combined with other agents, especially for therapeutic applications. []
Compound Description: This compound is a fluoro-substituted benzoxazine derivative whose crystal structure has been determined. []
Relevance: Although structurally distinct from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, this compound showcases the structural diversity of fluorine-containing heterocyclic compounds. Understanding its structural properties could provide insights for the design and modification of the target compound. []
Compound Description: This compound is a quinolone antibiotic with a cyclopropyl and a piperazine substituent. Its electrochemical properties and synthetic precursors are explored in the paper. []
Relevance: This compound shares several key structural features with 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, including the cyclopropyl group, fluorine substitution, and the presence of a piperazine ring. [] Investigating its antibacterial activity, mechanism of action, and synthetic pathways could be particularly relevant for understanding the target compound.
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has demonstrated efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []
Relevance: While not structurally similar to 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, MF498 emphasizes the therapeutic potential of targeting specific receptors, particularly in the context of inflammatory diseases. This encourages the exploration of the target compound's potential interaction with various receptors, including EP4 and other prostanoid receptors. []
Compound Description: This compound is a copper(II) complex with a quinolone ligand, a bipyridine ligand, and chloride ions. Its crystal structure reveals the coordination geometry and intermolecular interactions. []
Relevance: This compound, while a complex with a metal center, offers insights into the potential coordination chemistry of quinolone derivatives like 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide. Investigating the complexation behavior of the target compound with metal ions could reveal new aspects of its reactivity and potential applications. []
Compound Description: This compound is a key intermediate in the synthesis of prulifloxacin, a tricyclic quinolone antibiotic. Its synthesis involves specific chlorination and cyclization steps. []
Relevance: Although structurally different from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, its synthesis highlights the utility of specific chemical transformations in building complex heterocyclic structures. This information could be valuable for exploring different synthetic routes to the target compound or its derivatives. []
Compound Description: This compound is a synthetic precursor to Compound 9, a key intermediate in the synthesis of prulifloxacin. []
Relevance: This compound highlights the importance of synthetic intermediates in building complex molecules. Understanding the steps involved in its transformation to the final product could provide inspiration for developing synthetic strategies for 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide or related compounds. []
Compound Description: These compounds are a series of potential radiation-activated prodrugs for cancer radiotherapy. They are designed to release 5-fluorouracil upon one-electron reduction. []
Relevance: Although not structurally similar to 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, these compounds demonstrate the concept of prodrug design. This could be relevant for exploring the possibility of developing prodrug versions of the target compound for specific therapeutic applications. []
Compound Description: LSN 3213128 is a potent and selective nonclassical antifolate inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), an enzyme in the purine biosynthetic pathway. It has shown efficacy in tumor suppression in preclinical models. []
Relevance: This compound, while structurally different from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, emphasizes the therapeutic potential of targeting specific enzymes involved in nucleotide biosynthesis. This suggests investigating the target compound's potential interaction with various metabolic enzymes, including those involved in purine and pyrimidine synthesis. []
Compound Description: These compounds are pyrimidinone derivatives used as building blocks for the synthesis of various heterocyclic compounds with potential biological activities. []
Relevance: These compounds highlight the versatility of pyrimidinone as a core structure for medicinal chemistry. While 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide does not contain a pyrimidinone ring, exploring its structural analogues incorporating this moiety could lead to new derivatives with interesting biological properties. []
Compound Description: These compounds are pyrimidinone derivatives prepared by reacting 5-substituted 2,4-dimethyl-1,6-dihydropyrimidin-6-ones with aromatic aldehydes. They have shown potential antibacterial, antitumor, and anti-monoamine oxidase activities. []
Relevance: These compounds, like the previous pyrimidinone derivatives, emphasize the potential of pyrimidinone-based compounds for various therapeutic applications. Exploring the incorporation of a pyrimidinone ring into the structure of 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide or its derivatives could be worthwhile. []
23. 1-{5[(E)-2-(5-butyl-, arylmethyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)vinyl]-2-methoxybenzyl}uracil, 5-fluorouracil, and 5-bromouracil []
Compound Description: These compounds are uracil derivatives synthesized by alkylating uracil or its 5-fluoro or 5-bromo derivatives with 4-methoxy-2-chloromethylbenzaldehyde, followed by condensation with 5-substituted 2,4-dimethyl-1,6-dihydropyrimidin-6-ones. []
Relevance: While structurally different from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, these compounds highlight the possibility of combining different heterocyclic moieties to generate novel compounds with potential biological activities. This encourages the exploration of hybrid structures incorporating elements of the target compound with other heterocyclic systems. []
Compound Description: This compound is a benzodiazaphosphorinone derivative used as a starting material for the synthesis of various P-substituted derivatives with potential biological activities. []
Relevance: Although structurally distinct from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, this compound showcases the use of benzodiazaphosphorinones as building blocks for the synthesis of diverse phosphorus-containing compounds. This could inspire the exploration of phosphorus-containing analogues of the target compound. []
Compound Description: This compound is a platinum(II) complex with two bis(2-chloroethyl)aminodifluorophosphane ligands and two chloride ligands. Its synthesis and crystal structure are described in the paper. []
Relevance: This compound demonstrates the coordination chemistry of phosphorus-containing ligands with metal centers. Although not directly related to 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, it emphasizes the potential for exploring the complexation behavior of the target compound with various metal ions. []
Compound Description: This compound is a hexahydroquinoline derivative with a 1,4-dihydropyridine ring and fluorine substituents. Its crystal structure and DFT analysis reveal its conformational properties and intermolecular interactions. []
Relevance: While structurally different from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, this compound showcases the impact of fluorine substitution on the conformation and crystal packing of heterocyclic compounds. Understanding its structural features could provide insights for designing and modifying the target compound. []
Compound Description: Compound Z-9 is a fluoroquinolone derivative that exhibits potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. It has been studied for its potential in treating Alzheimer’s disease. []
Relevance: Despite structural differences from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, Compound Z-9 demonstrates the potential for fluoroquinolone-based compounds to target AChE and BChE. This suggests exploring the target compound’s potential interaction with cholinesterases, which could lead to new therapeutic applications. []
Compound Description: Compound TBAF-6 is a benzimidazole-benzothiazole derivative with potent AChE and BChE inhibitory activity. It has been investigated as a potential treatment for Alzheimer’s disease. []
Relevance: This compound, although structurally distinct from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, highlights the potential for benzimidazole-benzothiazole derivatives to target cholinesterases. This suggests exploring the possibility of incorporating benzimidazole or benzothiazole moieties into the target compound to enhance its cholinesterase inhibitory activity. []
Compound Description: T-3761 is a new quinolone antibacterial agent with a cyclopropyl and a fluorine substituent. Its practical synthesis involves a multi-step process starting from 2,3,4,5-tetrafluorobenzoic acid. []
Relevance: This compound shares some structural features with 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, including a fluorine substituent and a cyclopropyl group. Investigating its antibacterial activity and mechanism of action could provide valuable insights into the potential biological effects of the target compound. []
Compound Description: VUF11211 is a high-affinity antagonist of the chemokine receptor CXCR3. It has a rigid, elongated structure containing two basic groups and is believed to bind to an allosteric site on the receptor. []
Relevance: While structurally distinct from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, VUF11211 demonstrates the potential for developing small-molecule antagonists for chemokine receptors. This suggests exploring the target compound’s potential interaction with various chemokine receptors, including CXCR3. []
Compound Description: NBI-74330 is another high-affinity CXCR3 antagonist with a distinct chemotype compared to VUF11211. It lacks basic groups and is believed to bind to a different allosteric site on the receptor. []
Relevance: NBI-74330, along with VUF11211, highlights the diversity of chemical structures that can effectively antagonize CXCR3. This reinforces the need to investigate the target compound’s potential interaction with chemokine receptors and explore its potential as a chemokine receptor modulator. []
Compound Description: This compound is a benzothiazole derivative with a fluorine substituent on the benzothiazole ring. It has been screened for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. []
Relevance: This compound demonstrates the potential for benzothiazole derivatives with fluorine substituents to exhibit various biological activities. Although structurally different from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, it suggests exploring the possibility of incorporating a benzothiazole moiety into the target compound to enhance its biological profile. []
Compound Description: This compound is another benzothiazole derivative with a fluorine substituent and an imidazolinone ring. It has also been screened for various biological activities. []
Relevance: Similar to the previous benzothiazole derivative, this compound highlights the structural diversity and potential biological activities of benzothiazole-based compounds. This further encourages the exploration of incorporating a benzothiazole moiety into the target compound or its derivatives. []
Compound Description: These compounds are quinolone derivatives with a fluorine substituent and a thiosemicarbazide moiety. They have been evaluated for their antibacterial activity against various bacterial strains. []
Relevance: These compounds, although structurally distinct from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, showcase the potential for quinolone-based compounds with fluorine substituents to exhibit antibacterial activity. This suggests exploring the target compound’s potential antibacterial activity and its mechanism of action. []
Compound Description: These compounds are quinolone derivatives with a fluorine substituent and a triazole ring. They have also been evaluated for their antibacterial activity against various bacterial strains. []
Relevance: These compounds, similar to the previous quinolone derivatives, emphasize the potential for quinolone-based compounds with fluorine substituents and heterocyclic rings to exhibit antibacterial activity. This further encourages the exploration of the target compound’s antibacterial potential. []
Compound Description: These compounds are quinolone derivatives with a fluorine substituent and a thiadiazole ring. They have also been evaluated for their antibacterial activity against various bacterial strains. []
Relevance: These compounds, along with the previous quinolone derivatives, demonstrate the structural diversity and antibacterial potential of quinolone-based compounds with fluorine substituents and heterocyclic rings. This reinforces the need to investigate the target compound’s potential antibacterial activity and explore its structure-activity relationships. []
Compound Description: These compounds are quinolone derivatives with a fluorine substituent and an oxadiazole ring. They have also been evaluated for their antibacterial activity against various bacterial strains. []
Relevance: These compounds, similar to the previous quinolone derivatives, further highlight the potential for quinolone-based compounds with fluorine substituents and heterocyclic rings to exhibit antibacterial activity. This reinforces the need to investigate the target compound’s antibacterial potential and explore its structure-activity relationships. []
Compound Description: These compounds are Biginelli dihydropyrimidines with a piperidine ring and various substituents. They have been screened for their antimicrobial, antifungal, and antimalarial activities. []
Relevance: These compounds demonstrate the potential for dihydropyrimidine derivatives with piperidine rings to exhibit a broad range of biological activities. Although structurally distinct from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, they suggest exploring the target compound’s potential antimicrobial, antifungal, and antimalarial activities. []
Compound Description: Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers. It features a fluorine-substituted indole ring and a pyrrole ring. []
Relevance: This compound, although structurally distinct from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, highlights the therapeutic potential of targeting receptor tyrosine kinases, particularly in cancer therapy. This suggests exploring the target compound’s potential interaction with various kinases, including those involved in cancer signaling pathways. []
40. Copper(II)-Sunitinib Complex (CuSun) []
Compound Description: CuSun is a novel copper(II) complex with sunitinib as a ligand. Its synthesis, characterization, and cytotoxicity have been studied. []
Relevance: This complex demonstrates the potential for forming metal complexes with sunitinib, suggesting the possibility of investigating the complexation behavior of 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide with various metal ions. This could lead to new derivatives with altered biological activity and potential therapeutic applications. []
Compound Description: Compound 5b is a benzimidazole-quinolone hybrid with potent antimicrobial activity against drug-resistant Pseudomonas aeruginosa and Candida tropicalis. It exhibits low toxicity toward human cells and has the potential to be developed into a new antimicrobial agent. []
Relevance: This compound demonstrates the potential for designing hybrid molecules with enhanced antimicrobial activity by combining different pharmacophores. Although structurally different from 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, it suggests exploring the possibility of creating hybrid molecules incorporating elements of the target compound with other antimicrobial pharmacophores. []
42. BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine] []
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator that produces relaxation in ovine pulmonary artery. It stimulates the sodium pump independently of cGMP. []
Relevance: This compound, while not structurally similar to 1-(3-fluorobenzyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide, highlights the potential for compounds with cyclopropyl and fluorine substituents to affect vascular smooth muscle tone and cardiovascular function. This suggests investigating the target compound’s potential cardiovascular effects and its interactions with sGC and the sodium pump. []
43. 18F-PSMA-1007, 18F-DCFBC (N-[N-[(S)-1,3-dicarboxypropyl]carbamoyl]-4-18F-fluorobenzyl-L-cysteine), and 18F-DCFPyL (2-(3-(1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl)-ureido)-pentanedioic acid, PYLARIFY) []
Compound Description: These compounds are fluorine-18-labeled PSMA-targeting radiotracers used for PET/CT imaging of prostate cancer. They have shown superior results compared to conventional imaging techniques. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.